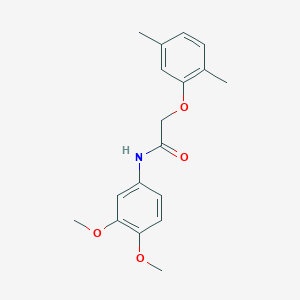
1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MMPTP was first synthesized in the 1980s by a team of researchers led by J. W. Langston at the National Institutes of Health. Langston and his colleagues were studying the causes of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. They discovered that a group of drug addicts who had used a contaminated batch of a synthetic opioid called MPPP had developed a severe form of Parkinson's disease. Further investigation revealed that the contaminant responsible for the neurotoxicity was MMPTP, a metabolite of MPPP.
作用机制
MMPTP inhibits complex I by binding to the rotenone-binding site, which is located in the hydrophobic region of the enzyme. This binding prevents the transfer of electrons from NADH to ubiquinone, which is the first step in the electron transport chain. As a result, the proton gradient across the inner mitochondrial membrane is disrupted, leading to a decrease in ATP production and an increase in ROS generation.
Biochemical and physiological effects
MMPTP has been shown to induce a selective degeneration of dopaminergic neurons in the substantia nigra, a brain region that is affected in Parkinson's disease. This degeneration is accompanied by a decrease in ATP levels, an increase in ROS generation, and an activation of apoptotic pathways. MMPTP has also been shown to induce oxidative stress and inflammation in other cell types, including astrocytes and microglia.
实验室实验的优点和局限性
MMPTP is a valuable tool for studying the role of mitochondrial dysfunction in neurodegenerative diseases. Its selective inhibition of complex I allows for the specific targeting of dopaminergic neurons in the substantia nigra, which are affected in Parkinson's disease. However, MMPTP has some limitations as well. Its mechanism of action is not fully understood, and its effects on other cell types and tissues are not well characterized. In addition, MMPTP is a potent neurotoxin and must be handled with extreme care.
未来方向
There are several future directions for MMPTP research. One area of interest is the development of new compounds that selectively target complex I and have improved pharmacokinetic properties. Another area of interest is the use of MMPTP as a tool for studying the role of mitochondrial dysfunction in other diseases, such as cancer and metabolic disorders. Finally, MMPTP could be used in combination with other drugs to develop new therapeutic strategies for neurodegenerative diseases.
合成方法
MMPTP can be synthesized by a multistep process starting from 4-methylacetophenone. The first step involves the formation of a thiosemicarbazone derivative, which is then cyclized to form the pyrimidinedione ring. The final step is the introduction of the methyl group at the 1-position of the pyrimidinedione ring.
科学研究应用
MMPTP has been widely used in scientific research to study the role of mitochondrial dysfunction in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. MMPTP is a selective inhibitor of complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. These effects mimic the mitochondrial dysfunction observed in neurodegenerative diseases and provide a valuable tool for studying the underlying mechanisms.
属性
IUPAC Name |
1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-5-9(6-4-8)14-11(16)7-10(15)13(2)12(14)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMATPIVZIRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=O)N(C2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)


![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)


![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)